Methyl 1-benzyl-4-hydroxy-2,5-dihydropyrrole-3-carboxylate
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Overview
Description
Methyl 1-benzyl-4-hydroxy-2,5-dihydropyrrole-3-carboxylate is a heterocyclic organic compound It features a pyrrole ring substituted with a benzyl group, a hydroxyl group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-benzyl-4-hydroxy-2,5-dihydropyrrole-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of benzylamine with ethyl acetoacetate in the presence of a base, followed by cyclization and esterification steps. The reaction conditions often include:
Solvent: Ethanol or methanol
Base: Sodium ethoxide or potassium carbonate
Temperature: Reflux conditions (around 80-100°C)
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-benzyl-4-hydroxy-2,5-dihydropyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in dry ether
Substitution: Sodium hydride in dimethylformamide (DMF)
Major Products
Oxidation: Methyl 1-benzyl-4-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate
Reduction: Methyl 1-benzyl-4-hydroxy-2,5-dihydro-1H-pyrrole-3-methanol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Methyl 1-benzyl-4-hydroxy-2,5-dihydropyrrole-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of bioactive molecules with potential therapeutic properties.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic compounds.
Biological Studies: Its derivatives are studied for their biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 1-benzyl-4-hydroxy-2,5-dihydropyrrole-3-carboxylate involves its interaction with specific molecular targets. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with enzymes and receptors, modulating their activity. The benzyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-benzyl-4-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate
- Methyl 1-benzyl-4-hydroxy-2,5-dihydro-1H-pyrrole-3-methanol
- Methyl 1-benzyl-4-amino-2,5-dihydro-1H-pyrrole-3-carboxylate
Uniqueness
Methyl 1-benzyl-4-hydroxy-2,5-dihydropyrrole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxyl and ester groups allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
methyl 1-benzyl-4-hydroxy-2,5-dihydropyrrole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-17-13(16)11-8-14(9-12(11)15)7-10-5-3-2-4-6-10/h2-6,15H,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDAJUXIYLHYVAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(CN(C1)CC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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